molecular formula C13H13BrFN3O B2839974 N-[(2-bromo-5-fluorophenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide CAS No. 2380077-99-4

N-[(2-bromo-5-fluorophenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B2839974
CAS No.: 2380077-99-4
M. Wt: 326.169
InChI Key: OWYRLJKOGSJYAY-UHFFFAOYSA-N
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Description

“N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide” is a complex organic compound. It contains a bromine and a fluorine atom attached to a phenyl ring, which is connected to a pyrazole ring through an acetamide group .


Molecular Structure Analysis

The compound contains a phenyl ring and a pyrazole ring, which are both aromatic and contribute to the compound’s stability. The bromine and fluorine atoms are halogens and are likely involved in various interactions due to their high electronegativity .


Chemical Reactions Analysis

As an organic compound containing halogens, this compound could potentially undergo various substitution reactions. The presence of the acetamide group also suggests that it could participate in reactions involving the carbonyl group or the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the various groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the halogens and the acetamide group .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with various biological targets due to the presence of the aromatic rings and the halogens .

Future Directions

The study and application of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential therapeutic applications .

Properties

IUPAC Name

N-[(2-bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN3O/c1-9(19)18(12-6-16-17(2)8-12)7-10-5-11(15)3-4-13(10)14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYRLJKOGSJYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)F)Br)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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